molecular formula C12H15N3 B1422991 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 14085-41-7

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No. B1422991
CAS RN: 14085-41-7
M. Wt: 201.27 g/mol
InChI Key: BCLGGAULDBHZDU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names it might be known by, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include reactions with various reagents, its behavior under different conditions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties.


Scientific Research Applications

Crystal Growth and Characterization

Research on pyrazole derivatives like 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine highlights their significance in various industries, including pharmaceuticals and agrochemicals. A study by Vyas et al. (2012) synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and successfully grew single crystals using a slow solvent evaporation technique. These crystals were characterized using several techniques, including powder XRD, FT–IR, and dielectric study, showing stability up to 160°C and providing insights into their thermodynamic and kinetic parameters Vyas et al., 2012.

Polymer Modification and Medical Applications

Another application involves the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including pyrazole derivatives. This modification enhances the hydrogels' thermal stability and biological activities, suggesting potential medical applications, such as in antibacterial and antifungal treatments Aly & El-Mohdy, 2015.

Synthesis and Molecular Analysis

Gotsko et al. (2022) reported the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a compound related to 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, providing a foundation for further research into the properties and applications of pyrazole derivatives Gotsko et al., 2022.

Antimicrobial Activities

The synthesis of novel compounds integrating pyrazole moieties, such as those discussed by Idrees et al. (2019), demonstrates significant antimicrobial activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial agents Idrees et al., 2019.

Fluorescent Properties and Complexation

Research by Hiscock et al. (2019) on the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complexation with ZnCl2 revealed unique phase behavior and fluorescent properties. Such studies contribute to the understanding of pyrazole derivatives' potential in materials science, especially in optical and electronic applications Hiscock et al., 2019.

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas that need further research, and how the compound could be modified to improve its properties or activity.


properties

IUPAC Name

5-phenyl-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGGAULDBHZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine

CAS RN

1355626-75-3
Record name 5-phenyl-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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